molecular formula C17H20FN3O3 B2364820 (2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034362-03-1

(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2364820
CAS No.: 2034362-03-1
M. Wt: 333.363
InChI Key: BQBUCTMNICNGHG-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with notable applications in various scientific fields. Its structure combines multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound typically involves multi-step organic reactions. Starting from basic furan and pyrrolidine derivatives, the synthesis involves introducing methyl, ethyl, and fluoropyrimidinyl groups through controlled reactions, often catalyzed by specific reagents and conditions:

  • Step 1: Preparation of 2,5-Dimethylfuran

    • Reaction between dimethyl acetylene and furan in the presence of a catalytic amount of sulfuric acid.

  • Step 2: Introduction of the Pyrrolidine Ring

    • Cyclization reaction involving pyrrolidine and suitable derivatives.

  • Step 3: Attachment of 6-Ethyl-5-Fluoropyrimidin-4-yl Group

    • Substitution reaction using fluoropyrimidine and ethyl halide under basic conditions.

Industrial Production Methods

For large-scale production, methods focus on optimizing yield and purity:

  • Use of flow reactors to maintain consistent reaction conditions.

  • Implementation of automated synthesis for precise control over reaction parameters.

  • Employment of chromatography techniques for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Conversion of furan rings to furanones using oxidizing agents like potassium permanganate.

  • Reduction: Hydrogenation of specific double bonds under pressure in the presence of catalysts such as palladium on carbon.

  • Substitution: Halogenation and nitration of the pyrrolidine and pyrimidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: Halogens (chlorine, bromine), nitrating mixtures.

Major Products Formed

  • Oxidized furan derivatives.

  • Reduced pyrrolidine derivatives.

  • Substituted pyrimidine compounds.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is valuable in multiple research domains:

  • Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.

  • Biology: Investigated for interactions with biological molecules and potential bioactivity.

  • Medicine: Explored for therapeutic potential, particularly in targeting specific biochemical pathways.

  • Industry: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action often involves:

  • Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylfuran-3-yl)(pyrrolidin-1-yl)methanone: Lacks the fluoropyrimidinyl group.

  • (6-Ethyl-5-fluoropyrimidin-4-yl)(pyrrolidin-1-yl)methanone: Lacks the dimethylfuran moiety.

  • (2,5-Dimethylfuran-3-yl)(3-oxopyrrolidin-1-yl)methanone: Substitutes pyrrolidine with a ketone group.

Uniqueness

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Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-4-14-15(18)16(20-9-19-14)24-12-5-6-21(8-12)17(22)13-7-10(2)23-11(13)3/h7,9,12H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBUCTMNICNGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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